1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative, a class of nitrogen-containing heterocycles recognized for their structural resemblance to purines and diverse pharmacological activities . Key structural features include:
- 1-(3-Chlorophenyl) group: A substituted phenyl ring at position 1, where the chlorine atom enhances lipophilicity and influences receptor binding.
- 5-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl) side chain: A functionalized ethyl group at position 5 containing a ketone and a 4-phenylpiperazinyl moiety.
Pyrazolo[3,4-d]pyrimidinones are associated with antitumor, antiproliferative, and kinase-inhibitory properties .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c24-17-5-4-8-19(13-17)30-22-20(14-26-30)23(32)29(16-25-22)15-21(31)28-11-9-27(10-12-28)18-6-2-1-3-7-18/h1-8,13-14,16H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBONFDKAFLFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , with the CAS number 887457-37-6, is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN6O2 |
| Molecular Weight | 448.9 g/mol |
| Structure | Structure |
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. For instance, compounds within this class have shown significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Key Findings
- Inhibition of Tumor Growth : In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 0.3 to 24 µM against EGFR/VGFR2, indicating potent anticancer activity .
- Mechanism of Action : Molecular docking studies revealed that these compounds bind effectively to target proteins, leading to apoptosis in cancer cells and inhibiting cell migration and cycle progression .
- Case Study : A specific derivative demonstrated a significant reduction in tumor volume in animal models, suggesting its potential for therapeutic use .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In a study involving maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, several derivatives exhibited significant anticonvulsant activity.
Results
- Efficacy : Most compounds showed effectiveness in at least one seizure model, with some achieving notable results in the 6-Hz psychomotor seizure test .
- Safety Profile : Neurotoxicity was assessed using the rotarod test, indicating a favorable safety profile for many of the tested compounds .
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine may also possess anti-inflammatory properties. These compounds have been investigated as potential COX-II inhibitors.
Findings
- Inhibition Potency : Some derivatives demonstrated IC50 values significantly lower than existing COX-II inhibitors like Rofecoxib and Celecoxib .
- Mechanism : The anti-inflammatory effects are hypothesized to result from the inhibition of cyclooxygenase enzymes, which play a critical role in inflammatory processes .
Summary of Biological Activities
| Activity Type | Mechanism/Target | IC50 Range (µM) |
|---|---|---|
| Anticancer | EGFR/VGFR2 Inhibition | 0.3 - 24 |
| Anticonvulsant | Seizure Models | Effective in MES/PTZ |
| Anti-inflammatory | COX-II Inhibition | < 0.011 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Structural Similarities and Differences
Core Heterocycles: The target compound shares a pyrazolo[3,4-d]pyrimidinone core with and , while analogs in and feature thiazolo- or triazolo-fused pyrimidinones.
Piperazine/Piperidine Substituents :
- The 4-phenylpiperazine group in the target compound is structurally analogous to the 4-methoxyphenylpiperazine in and -methoxyphenylpiperazine in . These substituents enhance affinity for serotonin (5-HT₁A) or dopamine receptors .
- substitutes piperidine, which lacks the phenyl group but retains basicity for ion-channel interactions.
Electron-Withdrawing Groups :
- The 3-chlorophenyl group in the target compound contrasts with the 4-methoxyphenyl in . Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to methoxy’s electron-donating effects.
Pharmacological Insights
- Antitumor Activity: Pyrazolo[3,4-d]pyrimidinones (e.g., ) exhibit antitumor properties via kinase inhibition (e.g., JAK2, EGFR).
- CNS Targeting : Piperazine-containing analogs () are linked to CNS applications due to receptor modulation. The target compound’s lack of methoxy groups may reduce off-target effects compared to .
- Chromeno Derivatives: Compounds like and show broader activity (antiproliferative, antibacterial) but lower selectivity due to bulkier fused-ring systems .
Q & A
Q. What are the optimized synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) .
- Step 2 : Introduction of the 3-chlorophenyl group at position 1 through nucleophilic substitution or coupling reactions .
- Step 3 : Functionalization at position 5 with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain. This step may employ alkylation or amidation reactions using piperazine derivatives, optimized for yield via solvent selection (e.g., DMF) and temperature control . Key Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography to reduce side products .
Q. How is structural characterization of this compound performed to confirm its purity and regiochemistry?
A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and detect impurities. For example, the 3-chlorophenyl group shows distinct aromatic signals at ~7.3–7.5 ppm, while the piperazine moiety exhibits split peaks for -CH- groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns consistent with chlorine atoms .
- X-ray Crystallography : Resolves regiochemical ambiguities, such as confirming the pyrazolo[3,4-d]pyrimidine core geometry .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against kinases like PI3K or CDKs using fluorescence-based ATP-competitive assays, given the pyrazolo[3,4-d]pyrimidine scaffold's kinase-binding affinity .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values . Note : Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and kinase targets?
- Step 1 : Retrieve kinase crystal structures (e.g., PDB ID 3K1) and prepare the compound’s 3D structure using software like AutoDock Vina .
- Step 2 : Identify binding pockets (e.g., ATP-binding site) and simulate docking poses. The 3-chlorophenyl group may engage in hydrophobic interactions, while the piperazine moiety could form hydrogen bonds with catalytic lysine residues .
- Step 3 : Validate docking results with molecular dynamics (MD) simulations to assess binding stability over time . Critical Analysis : Compare predicted binding affinities with experimental IC values to refine computational models .
Q. What structure-activity relationship (SAR) trends are observed when modifying the 4-phenylpiperazine moiety?
- Electron-Withdrawing Groups : Substituting the phenyl ring with -NO (as in evidence 2) enhances kinase inhibition but reduces solubility .
- Methoxy Substituents : A 4-methoxyphenyl group (as in evidence 5) improves metabolic stability by reducing cytochrome P450 interactions .
- Piperazine Alternatives : Replacing piperazine with morpholine decreases target affinity, highlighting the importance of the nitrogen-rich scaffold . Methodology : Synthesize analogs via reductive amination or Suzuki coupling, then test in kinase inhibition assays .
Q. How should researchers address contradictory data in biological activity across similar analogs?
- Case Study : If analog A shows potent anticancer activity but analog B (with a -CF substituent) is inactive:
Structural Analysis : Compare X-ray/NMR data to rule out regiochemical differences .
Solubility Testing : Use HPLC to measure logP; high hydrophobicity in analog B may limit cellular uptake .
Off-Target Screening : Perform proteome-wide profiling to identify unintended interactions .
- Resolution : Optimize substituents (e.g., replace -CF with polar groups) and retest .
Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?
- Animal Models : Use xenograft mice (e.g., human tumor implants) for anticancer studies .
- Dosing Regimen : Calculate doses based on in vitro IC values (e.g., 10–50 mg/kg, oral or IP) and monitor toxicity via body weight/hematological parameters .
- Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS. The 4-phenylpiperazine group may enhance blood-brain barrier penetration . Validation : Include control groups (vehicle and standard drug) and use ANOVA for statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
